2-(m-Tolyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWDOHURTVHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902637 | |
| Record name | NoName_3176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75808-94-5 | |
| Record name | Thiazolidine, 2-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
The Building Blocks of Potential: Nitrogen and Sulfur Heterocycles in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. Among these, nitrogen and sulfur-containing heterocycles are of paramount importance. openmedicinalchemistryjournal.comresearchgate.net Their unique physicochemical properties, stemming from the presence of heteroatoms, make them key components in the development of new therapeutic agents. openmedicinalchemistryjournal.com These compounds are integral to the molecular framework of a vast array of pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comresearchgate.net
The inclusion of nitrogen and sulfur atoms in a heterocyclic ring can significantly influence the molecule's biological activity. These atoms can participate in hydrogen bonding, coordinate with metal ions, and interact with biological targets in ways that their carbocyclic counterparts cannot. openmedicinalchemistryjournal.com This versatility has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor agents. openmedicinalchemistryjournal.com The fusion of different heterocyclic systems can further enhance pharmacological activity, creating novel molecular frameworks with improved therapeutic potential. openmedicinalchemistryjournal.com
A Privileged Player: the Thiazolidine Ring System in Drug Discovery
The thiazolidine (B150603) ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. ijpsjournal.combohrium.combohrium.comresearchgate.net This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to serve as a versatile template for the design of new drugs. ijpsjournal.combohrium.combohrium.comresearchgate.net The thiazolidine nucleus is a key component in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govorientjchem.org
The structural features of the thiazolidine ring, including its metabolic stability and the potential for substitution at various positions, allow for the fine-tuning of its pharmacological profile. ijpsjournal.comnih.gov This adaptability has made it a focal point for researchers seeking to develop novel therapeutic agents with enhanced efficacy and selectivity. bohrium.compharmacophorejournal.com One of the most well-known classes of drugs featuring this scaffold is the thiazolidinediones (TZDs), which are used in the management of type 2 diabetes. orientjchem.orgijper.org Beyond this, the thiazolidine ring is being explored for its potential in treating a variety of other conditions, including cancer and infectious diseases. bohrium.combohrium.compharmacophorejournal.com
From Obscurity to the Forefront: the Research Journey of 2 M Tolyl Thiazolidine
Classical Synthetic Routes to Thiazolidine Scaffolds
The foundational methods for constructing the thiazolidine core have been well-established for decades and primarily rely on condensation reactions. These routes are fundamental to understanding the chemistry of thiazolidine formation.
The formation of the thiazolidine ring is classically achieved through the condensation reaction between a compound containing a 1,2-aminothiol group and a carbonyl compound, such as an aldehyde or a ketone. rsc.orgdiva-portal.org This reaction is a cornerstone of heterocyclic chemistry. The mechanism typically involves the initial formation of a Schiff base intermediate from the reaction of the amino group and the carbonyl compound, followed by a nucleophilic attack from the sulfur atom, leading to cyclization. Another proposed mechanism suggests a direct nucleophilic attack by the sulfur atom on the carbonyl carbon, forming an intermediate that then cyclizes.
This orthogonal condensation reaction is notable for its efficiency and can proceed under various conditions. diva-portal.org While often conducted under acidic pH to facilitate the reaction, studies have shown that the condensation can be surprisingly fast and efficient even at physiological pH without the need for a catalyst. rsc.orgresearchgate.net The stability and kinetics of this reaction make it a valuable tool for creating the thiazolidine scaffold. researchgate.net
A specific and important derivative, 3-(m-Tolyl)thiazolidine-2,4-dione, serves as a key intermediate for more complex molecules. Its synthesis is a well-documented two-step process. The first step involves the reaction of m-tolylthiourea with chloroacetic acid in the presence of hydrochloric acid as a catalyst. plos.orgnih.gov The mixture is refluxed overnight to yield the desired 3-(m-tolyl)thiazolidine-2,4-dione. plos.orgnih.govresearchgate.net This core structure is then often used in subsequent reactions, such as Knoevenagel condensations, to create a variety of derivatives. plos.orgnih.gov
Table 1: Synthesis of 3-(m-Tolyl)thiazolidine-2,4-dione plos.orgnih.gov
| Reactant | Molar Equivalent | Reagent/Catalyst | Conditions | Product |
| m-Tolylthiourea | 1.0 | Hydrochloric Acid (30%) | Reflux at 120°C, overnight | 3-(m-Tolyl)thiazolidine-2,4-dione |
| 2-Chloroacetic acid | 1.0 |
Condensation Reactions for Thiazolidine Ring Formation
Modern and Sustainable Synthetic Approaches for m-Tolyl Substituted Thiazolidines
In line with the principles of green chemistry, modern synthetic methods focus on improving efficiency, reducing reaction times, and minimizing waste. These approaches have been successfully applied to the synthesis of m-tolyl substituted thiazolidines.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the synthesis of thiazolidinedione derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved yields. rasayanjournal.co.in For instance, the synthesis of 2,4-thiazolidinedione (B21345) from chloroacetic acid and thiourea (B124793) can be completed in 6 minutes under microwave reflux at 250 watts. rasayanjournal.co.in Similarly, Knoevenagel condensation of 2,4-thiazolidinedione with aldehydes can be achieved in just 5 minutes using microwave heating. rasayanjournal.co.in These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, further enhancing their sustainable credentials. researchgate.netresearchgate.net
The synthesis of m-tolyl substituted thiazolidines can be effectively controlled through the use of catalysts, or in some cases, can proceed efficiently without one.
Catalyst-Mediated: A variety of catalysts have been employed to synthesize thiazolidine-2,4-dione derivatives. nih.gov In one convenient approach, morpholine (B109124) is used as a catalyst for the Knoevenagel condensation between 3-(m-tolyl)thiazolidine-2,4-dione and various aromatic aldehydes. plos.orgnih.gov This reaction, carried out in absolute alcohol, produces 5-arylidene-3-(m-tolyl)-thiazolidine-2,4-diones in moderate to good yields (55–90%). plos.orgnih.gov Other base catalysts, such as DABCO, have also been reported for the construction of 1,3-thiazolidine-2-thione scaffolds from propargylamines and carbon disulfide, proceeding under ambient, solvent-free conditions. acs.org
Catalyst-Free: Research has demonstrated that the condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidines can be highly specific and rapid under physiological conditions, obviating the need for a catalyst. diva-portal.orgresearchgate.net This "click-type" reaction is atom-economical and produces a stable thiazolidine product, offering a green and efficient alternative for synthesis. rsc.orgresearchgate.net
Creating chiral thiazolidine derivatives with specific stereochemistry is of significant interest. Stereoselective synthesis can be achieved by using chiral starting materials or chiral auxiliaries.
A common strategy involves the condensation of chiral amino acids, such as L-cysteine, with carbonyl compounds. rsc.orgnanobioletters.com This reaction yields thiazolidine derivatives with inherent chirality. The resulting diastereomers can sometimes undergo rearrangement to form stereoselective bicyclic products. rsc.org The stereochemical outcome of these reactions can be influenced by reaction conditions and the nature of the substrates. scielo.br For example, the reaction of L-cysteine with an aldehyde can produce a mixture of (2R,4R) and (2S,4R) diastereoisomers of the thiazolidine-4-carboxylic acid. scielo.br
Another powerful method involves the use of chiral N-acyl thiazolidinethiones. Lewis acid-mediated additions of titanium enolates derived from these chiral auxiliaries to acetals or other electrophiles allow for the highly diastereoselective construction of new carbon-carbon bonds. orgsyn.org This approach provides a reliable pathway to anti α-alkyl-β-alkoxy carboxylic derivatives, where the chiral auxiliary can be removed under mild conditions. orgsyn.org While specific examples detailing the stereoselective synthesis of a simple this compound are not prevalent in the reviewed literature, these established principles using chiral pools or auxiliaries represent the primary methodologies for achieving such a synthesis.
Table 2: Principles of Stereoselective Thiazolidine Synthesis
| Approach | Chiral Source | Key Principle | Potential Product |
| Chiral Pool Synthesis | L-cysteine | Condensation with an aldehyde (e.g., m-tolualdehyde) to form a diastereomeric mixture of thiazolidine-4-carboxylic acids. nanobioletters.comscielo.br | Chiral this compound-4-carboxylic acid |
| Chiral Auxiliary | N-acyl thiazolidinethione | Lewis acid-mediated stereoselective addition of an enolate to an electrophile. orgsyn.org | Chiral carboxylic acid derivatives after removal of the auxiliary. |
Catalyst-Mediated and Catalyst-Free Reactions
Diversification Strategies for this compound Analogues
The ability to generate a library of this compound analogues is essential for structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the desired biological or chemical activity.
The thiazolidine ring offers several sites for functionalization, allowing for the introduction of a wide range of chemical groups that can modulate the molecule's properties. Key positions for modification include the nitrogen atom (N-3) and the carboxylic acid group at the C-4 position, which is often derived from the L-cysteine starting material.
One common approach involves the acylation of the nitrogen atom in the thiazolidine ring. For instance, the amino group of (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide has been acetylated using acetyl chloride to produce an acylation derivative. nih.gov This N-acetylation can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for biological interactions.
The carboxylic acid at C-4 is another versatile handle for diversification. It can be converted into amides by coupling with various amines. A general method involves the protection of the thiazolidine nitrogen with a Boc group, followed by reaction with an amine in the presence of coupling agents like EDCI/HOBt. nih.gov Subsequent deprotection yields the desired amide derivatives. nih.gov This strategy has been used to synthesize a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). nih.gov The length and nature of the amide chain can be systematically varied to explore its impact on activity. researchgate.net
Furthermore, the carboxylic acid can be esterified. For example, treatment of the corresponding carboxylic acid with DCC/DMAP can yield the ester derivative. nih.gov Reduction of the amide or carboxylic acid functionality can also be attempted, although direct reduction with reagents like LAH or B₂H₆ may lead to undesired products such as disulfanyl dimers. nih.gov A successful alternative involves the reduction of a Weinreb amide to an aldehyde, which can then undergo reductive amination to introduce a variety of amine substituents. nih.gov
The thiazolidine ring can also be part of a more complex heterocyclic system. For example, thiazolidin-4-ones can be synthesized, and the active methylene (B1212753) group at the C-5 position can undergo Knoevenagel condensation with various aromatic aldehydes. nih.govplos.org This reaction allows for the introduction of a diverse range of aryl groups at the 5-position of the thiazolidin-4-one ring.
Table 1: Examples of Functionalization of the Thiazolidine Core
| Starting Material | Reagent(s) | Functionalization Type | Resulting Moiety |
| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid | Boc₂O, then EDCI/HOBt and amine, then TFA | Amidation | (2RS,4R)-2-arylthiazolidine-4-carboxamide |
| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid | DCC/DMAP | Esterification | (2RS,4R)-2-arylthiazolidine-4-carboxylic acid ester |
| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid | Weinreb amide formation, then reduction, then reductive amination | Amine synthesis | (2RS,4R)-2-aryl-4-(aminomethyl)thiazolidine |
| 3-(m-tolyl)thiazolidine-2,4-dione | Aromatic aldehydes, morpholine | Knoevenagel condensation | 5-arylidene-3-(m-tolyl)thiazolidine-2,4-dione |
The electronic and steric properties of substituents on the m-tolyl ring can significantly influence the reactivity of the starting materials and the biological activity of the final products. The synthesis of 2-arylthiazolidine-4-carboxylic acids is affected by the nature and position of substituents on the aromatic aldehyde. tandfonline.com
Studies have shown that the presence of electron-donating or electron-withdrawing groups on the aryl ring at the C-2 position of the thiazolidine can modulate the biological properties of the molecule. For example, in a series of 2-arylthiazolidine-4-carboxylic acids, compounds with a methoxy (B1213986) group (-OCH₃) on the aromatic ring exhibited better radical scavenging properties compared to those with chloro (-Cl), fluoro (-F), or nitro (-NO₂) groups. nih.gov The position of the substituent also plays a role; for instance, the presence of a phenolic hydroxyl group, particularly at the ortho position, can influence stereoselectivity in the synthesis. tandfonline.com
In the context of anticancer activity, substitutions on the 2-phenyl ring of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides have been shown to be important. nih.gov The introduction of methoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy groups to the 2-phenyl moiety maintained or increased potent antiproliferative activity against melanoma and prostate cancer cells. nih.gov
Table 2: Influence of Substituents on the Aryl Moiety of 2-Arylthiazolidines
| Substituent on Aryl Ring | Observed Effect | Reference |
| -OCH₃ | Enhanced radical scavenging activity | nih.gov |
| -Cl, -F, -NO₂ | Lower radical scavenging activity compared to -OCH₃ | nih.gov |
| ortho-OH | Influences stereoselectivity of synthesis | tandfonline.com |
| Methoxy, 3,4-dimethoxy, 3,4,5-trimethoxy | Maintained or increased anticancer activity | nih.gov |
| -CH₃ | Better radical scavenging property than -Cl, Br, -OCH₃, -N(CH₃)₂, -NO₂, -COOH | researchgate.net |
| Phenolic -OH | Significantly enhances radical scavenging activity | researchgate.net |
A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity to achieve improved or novel biological activities. semanticscholar.org The this compound scaffold can be incorporated into such hybrids to leverage its inherent properties while benefiting from the activity of the partner molecule.
For instance, thiazolidin-4-one derivatives have been hybridized with other heterocyclic systems like 1,2,4-triazole (B32235) and 2,3-dibromopyrrole, resulting in compounds with promising antibiofilm potential. mdpi.com Similarly, thiazolidine-2,4-diones have been hybridized with 2-oxoindoline to create potential VEGFR-2 inhibitors with anticancer activity. tandfonline.com The hybridization of a 2-oxoindoline with a terminal p-tolyl moiety, in this case attached to a thiazolidine-2,4-dione through an acetamide (B32628) linker, was found to improve the in vitro anti-proliferative activities. tandfonline.com
Another approach involves the synthesis of hybrid molecules containing a thiazolidinone moiety linked to a quinazolinone scaffold, which have shown significant anticonvulsant activities. researchgate.net The development of pyrrole-thiazolidin-4-one hybrids has also been explored for their antitubercular activity. nih.gov
Reactivity Profiles of the Thiazolidine Ring System
The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile scaffold in organic chemistry. Its reactivity is characterized by a susceptibility to both ring-opening and substitution reactions, influenced by the nature of substituents on the ring and the reaction conditions. The presence of the thioether and amine groups within the ring imparts a unique electronic character, making it a target for various chemical transformations. diva-portal.org
The nitrogen atom at the 3-position can act as a nucleophile, while the carbon at the 2-position, situated between the sulfur and nitrogen atoms, is electrophilic and prone to attack. The stability of the thiazolidine ring can be influenced by pH. While some thiazolidine derivatives are stable across a range of pH values, others are susceptible to hydrolysis under acidic conditions, which can lead to ring opening. rsc.orgresearchgate.net This acid-promoted equilibrium between the closed-ring thiazolidine and the open-chain iminium ion is a key aspect of its reactivity. researchgate.net The reactivity of the thiazolidine ring is also harnessed in "click-type" reactions, which are efficient and can occur under physiological conditions. diva-portal.orgrsc.org
Regioselective and Stereoselective Transformations
The synthesis and transformation of this compound derivatives can be controlled to favor specific isomers, a concept known as regioselectivity and stereoselectivity. These selective transformations are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure.
One notable example involves the N-acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid, which can proceed with selective inversion at the C2 position to yield specific stereoisomers. jst.go.jp This transformation is believed to occur through a ring-opening mechanism involving Schiff-base intermediates. jst.go.jp The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, Lewis acids like BF3·OEt2 have been used to catalyze the domino ring-opening cyclization of aziridines with isothiocyanates to produce 2-iminothiazolidines with high enantiomeric excess. nih.gov
The regioselectivity of reactions is also a key consideration. For example, the synthesis of spiro derivatives containing a thiazolidine-4-one ring from isothiocyanates and 2-cyanoacetohydrazide (B512044) proceeds through regioselective reactions with bifunctional reagents, resulting in a single regioisomeric product for each derivative. mdpi.com Similarly, the synthesis of 2,5-diene-4-thiazolidinone derivatives relies on the regioselective S-Michael addition of a thiourea intermediate. nih.gov
| Starting Material(s) | Reagents/Catalyst | Product | Selectivity | Reference |
| L-(R)-Cys and p-tolualdehyde | Acetic anhydride/pyridine or acetic anhydride/water | 2(S)-p-tolyl-3-acetyl-1,3-thiazolidine-4(R)-carboxylic acid or 2(R)-p-tolyl-3-acetyl-1,3-thiazolidine-4(R)-carboxylic acid | Stereoselective | jst.go.jp |
| (R)-2-phenyl-N-tosylaziridine and phenyl isothiocyanates | BF3·OEt2 and TBAHS | (S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine | Enantiospecific | nih.gov |
| Isothiocyanates and 2-cyanoacetohydrazide | Methyl-bromoacetate, diethyl-acetylenedicarboxylate, etc. | Spiro derivatives with a thiazolidine-4-one ring | Regioselective | mdpi.com |
Chemical Modifications of the m-Tolyl Moiety
The m-tolyl group, a methyl-substituted phenyl ring, offers sites for further chemical modification, allowing for the fine-tuning of the properties of the parent molecule. wikipedia.org The methyl group can undergo oxidation to a carboxylic acid or be halogenated. The aromatic ring itself is susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of these substitutions is directed by the activating, ortho-, para-directing methyl group and the deactivating, meta-directing thiazolidine ring.
For instance, the synthesis of 5-arylidene-3-(m-tolyl)thiazolidine-2,4-diones involves the initial synthesis of 3-(m-tolyl)thiazolidine-2,4-dione, which is then condensed with various aromatic aldehydes. plos.orgnih.gov This demonstrates that the m-tolyl group remains intact during the initial thiazolidine ring formation and subsequent modifications at the C5 position of the thiazolidine ring. The tolyl group itself can be introduced into molecules through methods like Williamson etherification or C-C coupling reactions. wikipedia.org
Ring-Opening and Ring-Closure Mechanisms
The formation and cleavage of the thiazolidine ring are fundamental transformations governed by specific reaction mechanisms.
Ring-Closure Mechanisms: Thiazolidine rings are commonly synthesized through the condensation reaction of a β-aminothiol with an aldehyde or ketone. wikipedia.org For this compound, this would involve the reaction of a suitable aminothiol (B82208) with m-tolualdehyde. The mechanism typically involves the initial formation of a Schiff base (imine) between the amine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the cyclized thiazolidine product. nih.gov Variations of this approach include multicomponent reactions where the amine, aldehyde, and a sulfur source react in a one-pot synthesis. nih.gov The synthesis of 3-(m-tolyl)thiazolidine-2,4-dione, for example, is achieved by reacting m-tolyl thiourea with chloroacetic acid. plos.org
Ring-Opening Mechanisms: The thiazolidine ring can be opened under various conditions. As mentioned earlier, acid-catalyzed hydrolysis can lead to ring cleavage through the formation of an iminium ion intermediate. researchgate.net This process is often reversible. rsc.org In some cases, ring-opening can be initiated by a base-catalyzed elimination reaction. rsc.org For example, the N-acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid is proposed to proceed via a ring-opening mechanism involving Schiff-base intermediates to allow for stereochemical inversion at the C2 position. jst.go.jp The stability of the thiazolidine ring towards ring-opening is influenced by the substituents. Electron-donating groups at the 2-position can decrease the stability of the ring. researchgate.net
Pyrolytic Behavior of Related Thiazolidine Structures
Research on the flash vacuum pyrolysis of chiral thiazolidine 1,1-dioxides has been conducted, indicating that such compounds can undergo transformations at high temperatures. st-and.ac.uk The pyrolysis of substituted rhodanine, a related thiazolidinone derivative, has also been investigated. acs.org These studies often reveal complex reaction pathways, including rearrangements and fragmentations, that are dependent on the substitution pattern of the heterocyclic ring. The pyrolytic behavior of these compounds can lead to the formation of novel and sometimes unexpected products.
Advanced Characterization and in Silico Investigation of 2 M Tolyl Thiazolidine Derivatives
Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR, UV)
The structural confirmation of newly synthesized 2-(m-tolyl)thiazolidine derivatives is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy. These methods provide detailed information about the molecular framework, functional groups, and electronic transitions within the compounds.
For instance, in the characterization of 3-(m-tolyl)thiazolidine-2,4-dione, IR spectroscopy is instrumental in identifying key functional groups. The spectra typically exhibit strong absorption bands corresponding to the carbonyl (C=O) groups of the thiazolidine-2,4-dione (TZD) ring, generally appearing in the range of 1680–1765 cm⁻¹. nih.govresearchgate.net The presence of the methylene (B1212753) (-CH₂) group at the 5-position is also confirmed by characteristic stretching vibrations. nih.gov
¹H NMR spectroscopy provides precise information about the proton environment. For 3-(m-tolyl)thiazolidine-2,4-dione, the protons of the m-tolyl group appear as a multiplet in the aromatic region (δ 7.13–7.43 ppm), while the methyl protons present as a singlet around δ 2.20 ppm. nih.gov A key diagnostic signal is the doublet for the C(5)-H₂ methylene protons of the thiazolidine (B150603) ring, which appears at approximately δ 4.17 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spectra for 3-(m-tolyl)thiazolidine-2,4-dione show distinct signals for the two carbonyl carbons of the TZD ring at around δ 170.5 ppm, the tolyl methyl carbon near δ 17.5 ppm, and the thiazolidine methylene carbon (C5) at approximately δ 34.0 ppm. nih.gov For arylidene derivatives, such as 5-(2-chlorobenzylidene)-3-m-tolylthiazolidine-2,4-dione, the exocyclic C=CH proton gives a characteristic singlet at δ 8.35 ppm in the ¹H NMR spectrum. nih.gov
UV-Visible spectroscopy is used to study the electronic transitions within the molecules. The parent compound, 3-(m-tolyl)thiazolidine-2,4-dione, shows a maximum absorption (λₘₐₓ) at 274.50 nm. nih.govplos.org Upon condensation with aromatic aldehydes to form 5-arylidene derivatives, a bathochromic (red) shift is observed, with λₘₐₓ values moving to longer wavelengths (e.g., 328-358.50 nm), indicating an extension of the conjugated system. nih.gov
| Compound | Technique | Key Signals / Bands |
|---|---|---|
| 3-(m-tolyl)thiazolidine-2,4-dione | UV (λₘₐₓ) | 274.50 nm |
| IR (νₘₐₓ, cm⁻¹) | 1760, 1688 (C=O, TZD ring); 1198 (-CH₂ stretch) | |
| ¹H NMR (δ, ppm) | 7.43–7.13 (m, 4H, Ar-H); 4.17 (d, 2H, CH₂); 2.20 (s, 3H, CH₃) | |
| ¹³C NMR (δ, ppm) | 170.56, 170.43 (C=O); 136.00-127.25 (Ar-C); 33.99 (CH₂); 17.52 (CH₃) | |
| 5-(2-Chlorobenzylidene)-3-m-tolylthiazolidine-2,4-dione | UV (λₘₐₓ) | 358.50 nm |
| IR (νₘₐₓ, cm⁻¹) | 1734, 1675 (C=O, TZD ring) | |
| ¹H NMR (δ, ppm) | 8.35 (s, 1H, =CH); 7.65–7.21 (m, 7H, Ar-H); 2.26 (s, 3H, CH₃) |
X-ray Crystallography for Three-Dimensional Structure Elucidation and Chirality
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of this compound derivatives, providing precise data on bond lengths, bond angles, and stereochemistry. novapublishers.com This technique is crucial for confirming the absolute configuration of chiral centers and understanding the conformational preferences of the thiazolidine ring. novapublishers.com
Studies on related thiazolidine derivatives, such as N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, have provided insights into the typical conformations of this heterocyclic system. novapublishers.comacs.org The thiazolidine ring often adopts a non-planar, envelope conformation. nih.gov For example, in the crystal structure of 5-benzylidene-4-(tert-butyl)-3-propyl-N-(p-tolyl)thiazolidin-2-imine, the thiazolidine ring was found to have an envelope conformation at the C5 atom. nih.gov
Computational Chemistry Approaches in this compound Research
In silico methods have become central to the investigation of this compound derivatives, offering predictive insights that guide synthesis and biological testing. These computational approaches range from quantum mechanical calculations of electronic structure to simulations of interactions with biological macromolecules.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are performed to obtain optimized molecular geometries and to calculate key electronic parameters. nih.govplos.org
These calculations yield thermodynamic data such as electronic energy, enthalpy, and Gibbs free energy, confirming the stability of the optimized structures. researchgate.net Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. tandfonline.com The distribution of these frontier orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which are crucial for understanding reaction mechanisms and intermolecular interactions. tandfonline.com
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 3-(m-tolyl)thiazolidine-2,4-dione | -6.90 | -1.76 | 5.14 | 1.59 |
| 5-(4-Chlorobenzylidene)-3-m-tolylthiazolidine-2,4-dione | -6.40 | -2.67 | 3.73 | 2.13 |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of ligand-protein interactions. ijper.org For derivatives of this compound, docking studies are frequently performed to evaluate their potential as inhibitors or agonists for various biological targets. A prominent target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator in glucose metabolism. nih.govplos.org
In these studies, the crystal structure of the target protein, such as human PPARγ (PDB ID: 3GBK), is used as the receptor. nih.govresearchgate.net The synthesized ligands are docked into the active site, and their binding energies are calculated. For example, docking studies of 5-arylidene-3-m-tolylthiazolidine-2,4-dione derivatives against PPARγ showed that some compounds exhibited better binding affinities (e.g., -8.9 kcal/mol) than the reference drug Epalrestat (-7.9 kcal/mol). nih.gov These favorable interactions are typically driven by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, such as SER289, HIS449, HIS323, and TYR473. nih.govresearchgate.net These in silico results help to rationalize observed biological activities and guide the design of more potent analogues.
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| Epalrestat (Reference) | -7.9 | SER289, HIS449, HIS323, TYR473 |
| 3-(m-tolyl)thiazolidine-2,4-dione | -6.9 | SER289, HIS449, HIS323, TYR473 |
| 5-(2-Methoxybenzylidene)-3-m-tolylthiazolidine-2,4-dione | -8.2 | SER289, HIS449, HIS323, TYR473 |
| 5-(3-Hydroxybenzylidene)-3-m-tolylthiazolidine-2,4-dione | -8.5 | SER289, HIS449, HIS323, TYR473 |
| 5-(4-Chlorobenzylidene)-3-m-tolylthiazolidine-2,4-dione | -8.9 | SER289, HIS449, HIS323, TYR473 |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.gov For thiazolidine derivatives, 2D-QSAR studies have been successfully developed to predict their potency for activities such as antidiabetic effects. nih.govcncb.ac.cn These models are built by calculating a large number of molecular descriptors for a series of compounds and then using statistical methods to find the descriptors that best correlate with the observed activity. nih.gov
A QSAR model for thiazolidinones as antidiabetic agents might reveal that descriptors related to polarizability, electronegativity, surface area, and the presence of halogen atoms are positively correlated with activity. nih.gov Conversely, other descriptors may show a negative correlation. nih.gov Such models provide a quantitative framework for understanding which structural features are most important for a desired biological effect, enabling the rational design of new derivatives with potentially enhanced activity. researchgate.netlew.ro The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²), which indicates how well the model fits the data. nih.gov
Beyond predicting biological activity, computational methods are also used to forecast the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The evaluation of ADME properties early in the drug discovery process is critical, as poor pharmacokinetics can lead to the failure of otherwise potent compounds. nih.gov
For novel thiazolidine-2,4-dione derivatives, in silico ADME studies are conducted to assess their potential to be orally active drugs. nih.gov These predictions evaluate various physicochemical and pharmacokinetic parameters. While specific data for this compound is not detailed in the provided context, the general approach for its derivatives involves calculating properties like molecular weight, lipophilicity (logP), aqueous solubility, and compliance with rules like Lipinski's Rule of Five. These computational screenings help to prioritize compounds that not only show good binding affinity in docking studies but also possess favorable drug-like properties for further development. plos.orgnih.gov
Biological Activities and Molecular Mechanisms of 2 M Tolyl Thiazolidine and Its Analogues Non Clinical Focus
Broad Spectrum Biological Activities of Thiazolidine (B150603) Scaffolds
The thiazolidine ring is a versatile heterocyclic scaffold that forms the core of numerous compounds with a wide array of biological activities. scispace.comnih.govnih.gov This five-membered ring, containing a sulfur and a nitrogen atom, is a key structural feature in both natural and synthetic molecules. tandfonline.comtandfonline.com Its derivatives have been extensively studied and have shown significant potential in medicinal chemistry. nih.govtandfonline.commdpi.comekb.egresearchgate.net
Thiazolidine-based compounds have demonstrated a remarkable range of pharmacological effects, including:
Antidiabetic: Thiazolidinediones, a class of drugs containing the thiazolidine-2,4-dione structure, are well-known for their use in managing type 2 diabetes. mdpi.comnih.govresearchgate.net
Anti-inflammatory: Numerous studies have highlighted the anti-inflammatory properties of thiazolidine derivatives. tandfonline.comtandfonline.commdpi.comresearchgate.netnih.gov
Antimicrobial: The thiazolidine scaffold is a common feature in compounds exhibiting antibacterial and antifungal activities. scispace.comnih.govnih.govnih.govnih.govresearchgate.net
Anticancer: Certain thiazolidine derivatives have shown promise as antiproliferative agents against various cancer cell lines. ekb.egtandfonline.com
Antioxidant: Some thiazolidine compounds have been identified as having potent antioxidant properties. mdpi.com
Antiviral: The antiviral potential of thiazolidine derivatives has also been an area of investigation. benthamopenarchives.com
Anticonvulsant: Research has indicated that some compounds based on this scaffold possess anticonvulsant activity. scispace.com
The diverse biological profile of the thiazolidine scaffold makes it a privileged structure in drug discovery, with ongoing research focused on synthesizing and evaluating new derivatives with enhanced and more specific activities. scispace.comtandfonline.com
Antidiabetic Mechanisms, Including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The antidiabetic effects of certain thiazolidine derivatives, particularly the thiazolidinediones (TZDs), are primarily mediated through their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.netnih.gov
Cellular and Molecular Pathways of PPARγ Activation
PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govresearchgate.netmdpi.com When activated by a ligand, such as a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov
This binding event modulates the transcription of genes involved in:
Insulin (B600854) Sensitivity: PPARγ activation enhances insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver. nih.govacs.org This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels. nih.gov
Adipogenesis: PPARγ is a master regulator of adipocyte (fat cell) differentiation. researchgate.net Its activation promotes the formation of new fat cells, which can help to sequester excess fatty acids from the bloodstream.
Lipid Metabolism: Activation of PPARγ influences the expression of genes involved in fatty acid uptake, transport, and storage. nih.gov
Inflammation: PPARγ activation can have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB. nih.govmdpi.com
The interaction of TZDs with PPARγ can also lead to post-translational modifications of the receptor itself. For instance, some TZDs can inhibit the phosphorylation of PPARγ, a modification that has been linked to the efficacy of these drugs in treating type 2 diabetes. nih.gov
Alpha-Amylase Enzyme Inhibition
Beyond PPARγ agonism, another mechanism by which thiazolidine derivatives can exert antidiabetic effects is through the inhibition of α-amylase. benthamopenarchives.comnih.govnih.govrsc.orgisfcppharmaspire.com α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. nih.gov By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is slowed down, which helps to manage postprandial hyperglycemia (the spike in blood sugar after a meal). nih.gov
Several studies have synthesized and evaluated thiazolidine-4-one and thiazolidine-2,4-dione derivatives as α-amylase inhibitors. benthamopenarchives.comnih.govrsc.org Some of these compounds have shown significant inhibitory activity, with some even outperforming the standard drug acarbose (B1664774) in in vitro assays. benthamopenarchives.comnih.gov Molecular docking studies have further elucidated the binding interactions between these thiazolidine derivatives and the active site of the α-amylase enzyme, providing a basis for the rational design of more potent inhibitors. nih.govrsc.org
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
Thiazolidine scaffolds are recognized for their significant anti-inflammatory properties, which are mediated through various molecular pathways. scispace.comtandfonline.comtandfonline.commdpi.comresearchgate.netnih.gov A key mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) pathway. tandfonline.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Thiazolidine derivatives have been shown to interfere with NF-κB signaling, leading to a reduction in the production of pro-inflammatory mediators. tandfonline.comnih.gov
These mediators include:
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key players in the inflammatory response. tandfonline.comtandfonline.com
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation. tandfonline.com
Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation. tandfonline.comnih.gov
Furthermore, some thiazolidine derivatives have demonstrated the ability to inhibit lipoxygenase (LOX) enzymes, which are also involved in the inflammatory cascade. tandfonline.com By selectively inhibiting COX and LOX enzymes, these compounds can effectively reduce inflammation. tandfonline.com The anti-inflammatory effects of thiazolidine derivatives are also linked to their ability to promote the polarization of M1 (pro-inflammatory) macrophages towards an M2 (anti-inflammatory) phenotype, which is crucial for resolving inflammation and facilitating tissue repair. tandfonline.com
Antimicrobial Efficacy Against Pathogens
The thiazolidine core structure is a recurring motif in a variety of compounds exhibiting antimicrobial activity against a broad range of pathogens. scispace.comnih.govnih.govnih.govnih.govresearchgate.netd-nb.info These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govtandfonline.comd-nb.infokrisp.org.zaderpharmachemica.comnih.govni.ac.rs
Antibacterial Spectrum and Modes of Action
The antibacterial activity of thiazolidine derivatives is influenced by the nature and position of substituents on the thiazolidine ring and any attached aromatic moieties. nih.govkrisp.org.za For instance, the presence of certain groups like chloro, bromo, hydroxyl, and nitro on an aromatic ring attached to the third position of the thiazolidine ring has been shown to confer antimicrobial properties. krisp.org.za
Studies have demonstrated the activity of thiazolidine derivatives against a variety of bacterial species, including:
Staphylococcus aureus nih.govtandfonline.comkrisp.org.zani.ac.rs
Bacillus subtilis derpharmachemica.com
Escherichia coli nih.govkrisp.org.zani.ac.rs
Pseudomonas aeruginosa nih.govkrisp.org.za
Salmonella enteritidis ni.ac.rs
The mechanisms underlying the antibacterial action of these compounds are still being investigated, but they are thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The structural diversity of thiazolidine derivatives allows for the fine-tuning of their antibacterial spectrum and potency, making them a promising area for the development of new antimicrobial agents to combat drug-resistant bacteria. derpharmachemica.comnih.gov
| Compound Class | Organism | Activity | Reference |
| Thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Active | tandfonline.com |
| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Staphylococcus aureus | Active | krisp.org.za |
| 2-Ferrocenyl-3-(m-tolyl)-1,3-thiazolidin-4-thione | Enterococcus faecalis | Active | ni.ac.rs |
| Spirothiazolidine analogs | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhi | Higher performance than ampicillin | d-nb.info |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | MIC = 3.91 mg/L | nih.gov |
Antifungal Properties and Targets
Thiazolidine derivatives, a class of heterocyclic compounds, have demonstrated notable antifungal activities. nih.gov Research has focused on derivatives such as thiazolidine-2,4-diones (TZDs) and their 2-thioxo analogs. nih.govijariie.com Studies have revealed that these compounds can exhibit both fungistatic and fungicidal effects against various fungal pathogens, including pathogenic yeasts of the Candida species. nih.govmdpi.com For instance, some 5-Arylidene-2,4-thiazolidinediones have shown high antifungal activity, leading to morphological changes in the cell wall of Candida yeast cells. nih.gov
The mechanism of antifungal action for thiazolidine derivatives is an area of active investigation. One proposed target is the fungal lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. farmaciajournal.com Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. This mechanism is similar to that of widely used azole antifungal drugs. nih.govfarmaciajournal.com Another potential mechanism involves the disruption of glucose transport, suggesting a novel mode of action that warrants further exploration. nih.gov The modification of the thiazolidine scaffold, for example by creating hybrid molecules with triazoles, has been shown to produce compounds with potent, broad-spectrum antifungal efficacy, sometimes exceeding that of commercial drugs like fluconazole. mdpi.com
Anticancer Mechanisms and Target Inhibition
The thiazolidine scaffold is a key pharmacophore in the development of novel anticancer agents. nih.govmdpi.com Derivatives of thiazolidine-2,4-dione (TZD), in particular, have been extensively studied for their ability to inhibit tumor angiogenesis, induce apoptosis, and alter the cell cycle in various cancer models. nih.gov The anticancer effects of these compounds are often multifaceted, involving the inhibition of specific molecular targets crucial for cancer progression. mdpi.comnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
A primary strategy in modern cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways promoting angiogenesis, cancer cell survival, and proliferation. nih.govplos.org Thiazolidine-2,4-dione derivatives have emerged as potent inhibitors of VEGFR-2. nih.govbohrium.com
These small molecules are designed to bind to the ATP-binding region of the receptor, preventing its activation and subsequent signaling cascade. nih.govtandfonline.com Numerous studies have reported the synthesis of novel TZD derivatives with significant VEGFR-2 inhibitory activity. For example, certain compounds have demonstrated IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range, comparable to established VEGFR-2 inhibitors like sorafenib. nih.govbohrium.com Molecular docking and dynamics simulations have further elucidated the binding modes of these compounds within the VEGFR-2 active site, guiding the rational design of more potent inhibitors. plos.orgbohrium.com The inhibition of VEGFR-2 by these thiazolidine analogues effectively suppresses angiogenesis, representing a promising avenue for anti-cancer drug development. rsc.org
Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazolidine-2,4-dione Analogues This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Cell Line(s) | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|
| Compound 22 | HepG2, MCF-7 | 0.079 µM | nih.gov |
| Compound 17 | HCT-116 | 0.068 µM | bohrium.com |
| Compound 14a | Caco-2, HepG-2 | 91.51 nM | plos.org |
| Compound 12a | Caco-2, HepG-2, MDA-MB-231 | Strong Inhibition (IC₅₀ not specified) | tandfonline.com |
| Sorafenib (Reference) | - | 0.046 µM | nih.gov |
Topoisomerase Enzyme Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation. mdpi.com These enzymes, often overexpressed in cancer cells, have become critical targets for chemotherapy. mdpi.com Thiazole (B1198619) and thiazolidine derivatives have been identified as inhibitors of both type I and type II human topoisomerases (hTopo I and hTopo II). mdpi.comcore.ac.uk
The mechanism involves interfering with the nuclease and ligase activities of these enzymes, which can lead to DNA damage and the induction of apoptosis in cancer cells. mdpi.com Hybrid molecules combining the thiazolidinedione scaffold with other pharmacophores, such as acridine (B1665455) (forming thiazacridines) or ciprofloxacin, have been synthesized and evaluated. mdpi.comcore.ac.uknih.gov Some of these hybrids have demonstrated potent inhibitory activity against both topoisomerase I and II. mdpi.comnih.gov For instance, one study found that a specific thiazolidinedione-trimethoxybenzene-thiazole hybrid could inhibit both hTopo I and II, while others in the same series were selective for hTopo II. mdpi.com The inhibition of these enzymes by thiazolidine derivatives represents a direct mechanism for inducing cancer cell death. mdpi.comcore.ac.uk
Table 2: Topoisomerase Inhibitory Activity of Selected Thiazolidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Enzyme Target(s) | IC₅₀ | Reference |
|---|---|---|---|
| Compound 7e (Hybrid) | hTopo I & hTopo II | Not specified | mdpi.com |
| Compound 7c (Hybrid) | hTopo II | Not specified | mdpi.com |
| Compound 7d (Hybrid) | hTopo II | Not specified | mdpi.com |
| Compound 3i (Ciprofloxacin Hybrid) | Topoisomerase I | 4.77 µM | nih.gov |
| Compound 3i (Ciprofloxacin Hybrid) | Topoisomerase II | 15 µM | nih.gov |
| Thiazacridine AC-4 | Topoisomerase I | Inhibition observed | core.ac.uk |
| Thiazacridine AC-7 | Topoisomerase I | Inhibition observed | core.ac.uk |
| Thiazacridine AC-10 | Topoisomerase I | Inhibition observed | core.ac.uk |
| Thiazacridine AC-23 | Topoisomerase I | Inhibition observed | core.ac.uk |
Antioxidant Activity and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.comjelsciences.com Thiazolidine derivatives have been recognized for their antioxidant properties and their capacity to scavenge ROS. nih.govnih.gov The antioxidant mechanism of thiazolidin-2,4-dione (TZD) analogues is believed to involve the donation of a proton to ROS, thereby neutralizing these reactive molecules and preventing the propagation of cellular damage. nih.gov
Numerous studies have synthesized and evaluated new phenolic and pyrazoline-based derivatives of thiazolidine for their antioxidant potential using various in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govyok.gov.trnih.gov Certain polyphenolic TZD derivatives have demonstrated potent antiradical and electron-donating activities, in some cases comparable to reference antioxidants like ascorbic acid and trolox. nih.gov This ROS scavenging ability is also linked to the neuroprotective effects observed with some thiazolidine compounds, as oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. jelsciences.comirispublishers.com
Antiparasitic Actions, Including Anti-Toxoplasma Activity
Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, affects a significant portion of the global population. frontiersin.org The limitations of current therapies, including side effects and emerging drug resistance, have spurred the search for new antiparasitic agents. mdpi.comnih.gov Thiazolidin-4-one derivatives have emerged as a promising class of compounds with significant in vitro activity against T. gondii. frontiersin.orgmdpi.com
Research has shown that various synthesized thiazolidin-4-one derivatives can inhibit the proliferation of T. gondii tachyzoites, the rapidly multiplying stage of the parasite, at micromolar concentrations. mdpi.comresearchgate.net In some cases, these compounds have demonstrated significantly greater potency than the standard drug, sulfadiazine. mdpi.com The mechanism of action is thought to involve targeting essential parasite proteins. In silico studies suggest that thiazolidinone derivatives have a high binding affinity for T. gondii protein kinases, such as ROP18, which is a key virulence factor essential for the parasite's survival within the host cell. nih.gov Some derivatives have also been shown to decrease the attachment and invasion of tachyzoites into host cells, indicating an extracellular effect. frontiersin.org
Table 3: Anti-Toxoplasma gondii Activity of Selected Thiazolidin-4-one Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound Series | Key Structural Feature | IC₅₀ Range (vs. T. gondii) | Reference |
|---|---|---|---|
| (4-oxothiazolidin-5-yl)acetic acid derivatives | 3-(4-chlorophenyl) substituent | 115.92 - 271.15 µM | mdpi.com |
| (4-oxothiazolidin-5-ylidene)acetic acid derivatives | 3-(2,4-dichlorophenyl) substituent | IC₅₀ = 11.23 µM (for compound 95) | mdpi.com |
| Ferrocene-based thiazolidinones | N1-hydrazine functionalized with ferrocene | 5 - 148 µM | researchgate.net |
Anticonvulsant Properties and Neurological Activity
The search for new, effective, and safe anticonvulsant drugs is a continuous effort in medicinal chemistry. 4-Thiazolidinones are a well-known class of drug-like molecules that have demonstrated potential anticonvulsant activity. mdpi.com Structurally, thiazolidinone derivatives share features with established anticonvulsant drugs like phenytoin, such as the presence of a cyclic imide or related fragments, hydrophobic domains, and hydrogen-bonding elements. mdpi.com This structural mimicry makes them promising candidates for development. mdpi.com
The evaluation of these compounds in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test, has confirmed their anticonvulsant potential. mdpi.com The mechanism of action for the anticonvulsant effects of thiazolidinones is not fully elucidated but may involve multiple pathways. One proposed mechanism is the inhibition of the oxidation of Krebs' cycle intermediates. researchgate.net Additionally, their ability to modulate GABAergic neurotransmission, similar to how some anticonvulsants act as positive allosteric modulators of the GABA-A receptor, is another area of investigation. mdpi.commdpi.com The development of hybrid molecules that combine the thiazolidinone core with other heterocyclic systems like thiazole is an active strategy to enhance anticonvulsant efficacy. mdpi.combiointerfaceresearch.com
Xanthine (B1682287) Oxidase Enzyme Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Dysregulation of XO activity can lead to hyperuricemia, a precursor to conditions like gout. nih.gov Consequently, the inhibition of this enzyme is a key therapeutic strategy.
Research into thiazolidine derivatives has identified them as a promising class of xanthine oxidase inhibitors. plos.orgresearchgate.net While specific studies on the xanthine oxidase inhibitory activity of 2-(m-Tolyl)thiazolidine are not detailed in the provided search results, extensive research has been conducted on its analogues, particularly thiazolidine-2-thione and 2,4-thiazolidinedione (B21345) derivatives.
A notable study on thiazolidine-2-thione derivatives revealed significant XO inhibitory activity. plos.org Several synthesized compounds in this series displayed IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L, a considerable improvement over the parent compound, thiazolidine-2-thione (IC50 = 72.15 μmol/L). plos.org One particular derivative, compound 6k, emerged as a highly potent inhibitor with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more effective than the standard drug, allopurinol (B61711). plos.orgnih.gov Kinetic analysis of compound 6k indicated a mixed-type inhibition of xanthine oxidase. plos.orgdoaj.org
Furthermore, another class of analogues, 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives, has also been investigated for their XO inhibitory potential. researchgate.net Among the tested compounds in this series, one derivative, compound 5f, was found to be highly potent with an IC50 value of 0.100 ± 0.08 µM, surpassing the standard, allopurinol (IC50 = 0.150 ± 0.07 µM). researchgate.net
Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine Analogues
| Compound Class | Specific Compound | IC50 Value | Reference |
|---|---|---|---|
| Thiazolidine-2-thione derivative | Compound 6k | 3.56 μmol/L | plos.orgnih.gov |
| 2,4-Thiazolidinedione derivative | Compound 5f | 0.100 ± 0.08 µM | researchgate.net |
| Thiazolidine-2-thione | Thiazolidine-2-thione | 72.15 μmol/L | plos.org |
| Standard Drug | Allopurinol | ~8.9 μmol/L (derived from 2.5x less potent than 6k) | plos.orgnih.gov |
| Standard Drug | Allopurinol | 0.150 ± 0.07 µM | researchgate.net |
Structure-Activity Relationship (SAR) Derivations for this compound and its Analogues
The biological activity of this compound analogues is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies provide crucial insights into how different functional groups and structural modifications influence their inhibitory potency against enzymes like xanthine oxidase.
Influence of Substituents on Bioactivity
SAR studies on thiazolidine-2-thione derivatives have underscored the critical role of specific substituents in determining their XO inhibitory activity. A key finding is the indispensability of a phenyl-sulfonamide group for potent inhibition. plos.orgdoaj.org The nature and position of substituents on the phenyl ring further modulate this activity.
For instance, in the development of the potent inhibitor, compound 6k, the presence of a 4-fluorophenyl-sulfonyl moiety was found to be crucial. plos.org This suggests that electron-withdrawing groups on the phenyl ring of the sulfonamide moiety may enhance the inhibitory effect. The thiazolidinethione moiety itself is also vital for the interaction with the enzyme's active site. plos.org
In the case of 2,4-thiazolidinedione derivatives, the nature of the moiety linked to the benzylidene group plays a significant role in determining inhibitory potency. researchgate.net For a different target, 15-hydroxyprostaglandin dehydrogenase, replacement of a cyclohexylethyl group with a hetero five-membered ring, such as thiophene, increased the inhibitory potency of benzylidene thiazolidinedione derivatives. researchgate.net Conversely, introducing a hetero six-membered ring led to a significant decrease in potency. researchgate.net While this is for a different enzyme, it highlights the sensitivity of the thiazolidinedione scaffold to substitutions at this position.
Pharmacophore Identification for Targeted Therapies
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the thiazolidine-based xanthine oxidase inhibitors, molecular docking studies have been instrumental in elucidating the key interactions with the enzyme's active site, thereby helping to define the pharmacophore.
Molecular docking of the potent thiazolidine-2-thione inhibitor, compound 6k, into the active site of xanthine dehydrogenase (used as a proxy for XO) revealed critical interactions. nih.govplos.org The model suggests that the 4-fluorophenyl-sulfonyl moiety penetrates deep into the active pocket, forming two hydrogen bonds with the amino acid residues Gly260 and Ile264. plos.org Simultaneously, the thiazolidinethione part of the molecule forms two hydrogen bonds with Glu263 and Ser347, which are located in hydrophobic pockets of the active site. plos.org
These interactions define the key features of the pharmacophore for this class of inhibitors:
A hydrogen bond donor/acceptor group (the thiazolidinethione moiety).
A hydrophobic aromatic ring system with a sulfonamide linker.
An electronegative atom (fluorine) on the phenyl ring to engage in specific interactions within the enzyme's active site.
This pharmacophore model provides a rational basis for the design of new, potentially more potent and selective xanthine oxidase inhibitors based on the 2-aryl-thiazolidine scaffold.
Conclusion and Future Perspectives in 2 M Tolyl Thiazolidine Research
Synthesis and Biological Activities of 2-(m-Tolyl)thiazolidine: A Summary of Current Knowledge
The synthesis of derivatives based on the m-tolyl thiazolidine (B150603) core has been well-documented, with a primary focus on 3-(m-tolyl)thiazolidine-2,4-dione. A common synthetic route involves the reaction of m-tolylthiourea with 2-chloroacetic acid in the presence of hydrochloric acid to form the thiazolidine-2,4-dione ring. plos.orgnih.gov This core structure then serves as a versatile intermediate for further modifications. A frequently employed subsequent step is the Knoevenagel condensation of the active methylene (B1212753) group at the C-5 position with various substituted aromatic aldehydes. plos.orgnih.govnih.gov This reaction creates a diverse library of 5-arylidene-3-(m-tolyl)thiazolidine-2,4-diones. plos.orgnih.gov
The biological activities of these derivatives are broad, spanning multiple therapeutic areas. Notably, they have been extensively investigated as antidiabetic agents that function by binding to and activating the peroxisome proliferator-activated receptor-gamma (PPARγ). plos.orgnih.govresearchgate.net Beyond metabolic diseases, these compounds have demonstrated significant potential as anticancer agents, with studies reporting activity against various cancer cell lines, including HepG-2, HCT-116, and MCF-7. nih.govnih.gov The antimicrobial properties of m-tolyl substituted thiazolidines have also been explored, showing moderate to good activity against selected bacterial and fungal strains. nih.govni.ac.rs Furthermore, some derivatives have been identified as having antioxidant nih.govmdpi.com and anti-inflammatory capabilities. plos.org
Future Directions in the Design and Synthesis of Novel Analogues
The future of this compound research lies in the rational design and synthesis of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. A prominent strategy is molecular hybridization, which involves combining the m-tolyl thiazolidine scaffold with other known pharmacophores to create multi-target agents. tandfonline.commdpi.com For example, hybrid molecules incorporating moieties such as 2-oxoindoline or 2-oxo-1,2-dihydroquinoline have been synthesized to target VEGFR-2 in cancer therapy. tandfonline.com
Another promising direction is the development of compounds that can simultaneously modulate multiple biological targets implicated in a disease, such as dual PPARγ agonists and histone deacetylase (HDAC) inhibitors for cancer treatment. nih.gov Future synthetic efforts will likely focus on expanding the structural diversity of these derivatives by exploring different substituents on both the tolyl ring and the aryl-idene portion of the molecule. The synthesis of analogues with varied linkers and heterocyclic systems is expected to yield compounds with novel biological activities or improved drug-like properties. researchgate.net The overarching goal is to move from broad-spectrum activity to highly selective agents for specific biological targets.
Advances in Computational Prediction for Lead Optimization
Computational chemistry has become an indispensable tool in the discovery and optimization of thiazolidine-based compounds. nih.gov In silico techniques are widely used to accelerate the drug development process, reduce costs, and provide deep insights into molecular interactions. nih.gov
Molecular docking is a key computational method used to predict the binding affinity and orientation of synthesized derivatives within the active site of target proteins. This has been successfully applied to study the interactions of m-tolyl thiazolidine derivatives with targets like PPARγ plos.orgnih.gov, VEGFR-2 tandfonline.com, and xanthine (B1682287) oxidase. plos.org These studies help elucidate the structural basis of activity and guide the design of more potent inhibitors.
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for lead optimization. nih.govresearchgate.net Computational models are employed to evaluate the drug-likeness of novel analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and in vitro testing. nih.govresearchgate.net Other methods like Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations are also used to build predictive models and understand the electronic properties that govern the biological activity of these compounds. nih.govrasayanjournal.co.in
Identification of Novel Biological Targets and Therapeutic Applications
While PPARγ was one of the initial and most studied targets for m-tolyl thiazolidinediones, research has expanded to identify a range of other biological targets, opening up new therapeutic possibilities. plos.orgnih.gov The table below summarizes some of the key targets and the potential applications for derivatives of this scaffold.
| Biological Target | Potential Therapeutic Application | Key Findings/Representative Compounds | References |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Type 2 Diabetes | Compounds 7a, 7d, and 7e showed high binding affinity in docking studies, suggesting potential as antidiabetic agents. | plos.orgnih.govnih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (Anti-angiogenesis) | Hybrid compound 12a was the most potent antiproliferative agent and showed strong VEGFR-2 inhibition. | tandfonline.com |
| Human Topoisomerases I and II | Cancer | Hybrid compounds containing trimethoxybenzene and thiazole (B1198619) moieties were found to inhibit hTopo I and/or II. | mdpi.com |
| Xanthine Oxidase (XO) | Hyperuricemia / Gout | Thiazolidine-2-thione derivatives were developed as XO inhibitors, with some showing more potency than allopurinol (B61711). | plos.org |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Thiazole-based derivatives showed potent AChE inhibitory activity, suggesting potential as neuroprotective agents. | acs.org |
| Bacterial and Fungal Enzymes/Proteins | Infectious Diseases | N-m-tolyl derivatives of 2-ferrocenyl-1,3-thiazolidin-4-thione showed notable antifungal and antibacterial activity. | nih.govni.ac.rs |
The exploration of these and other targets continues to be a vibrant area of research, aiming to repurpose the thiazolidine scaffold for new medical applications.
Development of Efficient and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient methods for synthesizing thiazolidine derivatives. nih.gov These modern protocols aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption compared to traditional methods. researchgate.net
Microwave-assisted synthesis has emerged as a powerful technique, drastically reducing reaction times from hours to minutes and often improving product yields. rasayanjournal.co.inresearchgate.net The use of environmentally friendly solvents like water and ethanol (B145695) is another key strategy. researchgate.net Researchers have reported successful Knoevenagel condensations using water as a solvent under microwave irradiation, offering a green alternative to conventional methods that use volatile organic solvents. researchgate.net
Furthermore, the development and use of efficient and reusable catalysts are central to green synthetic approaches. Catalysts such as morpholine (B109124) plos.orgnih.gov, β-alanine pharmacyjournal.info, and various ionic liquids researchgate.net have been employed to facilitate the synthesis of thiazolidine derivatives under milder conditions. One-pot, multi-component reactions are also gaining traction as they improve efficiency by combining several synthetic steps into a single operation, thereby saving time, resources, and reducing waste. nih.govnih.gov These advancements not only make the synthesis more economical but also align with the growing demand for sustainable chemical manufacturing.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(m-Tolyl)thiazolidine derivatives, and how can intermediates be characterized?
Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions between aldehydes and aminothiols. For example:
- Key Steps :
- React 4-aminobenzoic acid with chloroacetyl chloride in DMF to form a chloroacetamide intermediate .
- Perform acylation using thionyl chloride to yield 4-(2-chloroacetamido) benzoyl chloride.
- Treat with substituted amines (e.g., cyclopentylamine, 4-chloroaniline) in acetonitrile with triethylamine (TEA) to generate target intermediates .
- Characterization : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure. Purity can be assessed via HPLC with UV detection .
Basic: How can researchers assess the antimicrobial activity of this compound derivatives experimentally?
Methodological Answer:
- Test Strains : Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative bacteria (Escherichia coli, Proteus vulgaris), along with fungi (Aspergillus niger) .
- Protocol :
- Prepare serial dilutions of the compound in DMSO.
- Use agar diffusion or microbroth dilution assays to determine MIC (Minimum Inhibitory Concentration).
- Include positive controls (e.g., ampicillin) and negative controls (DMSO solvent).
- Mechanistic Insight : Evaluate inhibition of MurB, a bacterial enzyme critical for peptidoglycan biosynthesis, via enzyme activity assays .
Advanced: How does dipole moment influence the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Analysis : Active antimicrobial compounds with lower dipole moments (<3.5 Debye) exhibit better membrane permeability. For example, derivatives with electron-withdrawing groups (e.g., nitro) reduce dipole moment and enhance activity .
- Experimental Validation :
Advanced: What computational strategies are used to predict the binding affinity of this compound derivatives with target proteins?
Methodological Answer:
- Molecular Docking :
- Validation : Compare binding scores with known inhibitors (e.g., Epalrestat for PPARγ). Derivatives with ΔG < -8 kcal/mol often show strong affinity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Protective Equipment :
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: How can developmental toxicity of this compound derivatives be evaluated using in vivo models?
Methodological Answer:
- Zebrafish Model :
- Mechanistic Studies : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .
Advanced: How do stereochemical variations in the thiazolidine ring impact bioactivity?
Methodological Answer:
- Isomer Synthesis :
- Prepare 2-, 3-, and 4-substituted thiazolidine isomers via regioselective alkylation .
- Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column).
- Bioactivity Comparison :
- 2-(m-Tolyl) derivatives show higher antimicrobial activity vs. 3- or 4-substituted analogs due to optimal spatial alignment with enzyme pockets .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water, 70:30 v/v) at 1 mL/min. Detect at λ = 254 nm.
- GC-MS : For volatile derivatives, employ a DB-5MS column with electron ionization (70 eV) .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) of this compound derivatives be optimized?
Methodological Answer:
- Lipinski’s Rule : Ensure molecular weight <500 Da, logP <5, H-bond donors <5, acceptors <10.
- Pro-drug Design : Introduce ester groups (e.g., acetyl) to enhance solubility. Hydrolyze in vivo to active form .
- In Silico ADMET : Use SwissADME or pkCSM to predict absorption, metabolism, and toxicity .
Advanced: What strategies resolve contradictions in reported bioactivity data for thiazolidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
